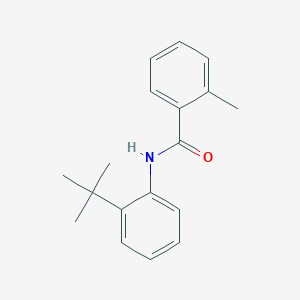amino]ethanol](/img/structure/B5758822.png)
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinazoline family of compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as by modulating neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and viruses, and modulate neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol in lab experiments is its broad range of therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities, and has also been investigated for its potential use in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration route for the compound in various therapeutic applications. Finally, the development of novel derivatives of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of therapeutic activities, including anticancer, antifungal, and antiviral activities, as well as its potential use in the treatment of neurological disorders, make it an attractive candidate for further research. However, further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
Synthesemethoden
The synthesis of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol involves the reaction of 2-(2-fluorophenyl)quinazolin-4-amine with formaldehyde and methylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-[[2-(2-fluorophenyl)quinazolin-4-yl]-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-21(10-11-22)17-13-7-3-5-9-15(13)19-16(20-17)12-6-2-4-8-14(12)18/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXWQAJMSNZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)


![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)
![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)

